methyl [(9H-fluoren-2-ylsulfonyl)amino](phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (9H-fluoren-2-ylsulfonyl)aminoacetate is an organic compound with the molecular formula C22H19NO4S. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonyl group attached to the fluorene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (9H-fluoren-2-ylsulfonyl)aminoacetate typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with methyl phenylacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (9H-fluoren-2-ylsulfonyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (9H-fluoren-2-ylsulfonyl)aminoacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of methyl (9H-fluoren-2-ylsulfonyl)aminoacetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-(9H-fluoren-2-ylsulfonyl)aminoacetate: A stereoisomer with similar chemical properties.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another fluorene derivative with different functional groups.
Uniqueness
Methyl (9H-fluoren-2-ylsulfonyl)aminoacetate is unique due to its specific combination of a sulfonyl group and a fluorene moiety. This structure imparts distinct chemical reactivity and potential bioactivity, making it valuable for various applications .
Properties
Molecular Formula |
C22H19NO4S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
methyl 2-(9H-fluoren-2-ylsulfonylamino)-2-phenylacetate |
InChI |
InChI=1S/C22H19NO4S/c1-27-22(24)21(15-7-3-2-4-8-15)23-28(25,26)18-11-12-20-17(14-18)13-16-9-5-6-10-19(16)20/h2-12,14,21,23H,13H2,1H3 |
InChI Key |
HPUHHZSUOQZCFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.